N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-7-3-2-6-11(12)13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLJXMJJSIPOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies
Development of Original Synthetic Pathways
The most direct and commonly employed synthetic route to N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide is a two-step process. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of the individual reactions.
Key Reaction Steps and Conditions
The synthesis commences with the preparation of the intermediate (2-aminophenyl)(pyrrolidin-1-yl)methanone. This is typically achieved through the reaction of isatoic anhydride (B1165640) with pyrrolidine (B122466). Isatoic anhydride serves as a convenient and stable precursor to the 2-aminobenzoyl moiety. The reaction proceeds via nucleophilic acyl substitution, where the pyrrolidine attacks one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and subsequent decarboxylation to yield the desired benzamide.
The second and final step is the N-acetylation of the primary aromatic amino group of (2-aminophenyl)(pyrrolidin-1-yl)methanone. This is a standard transformation for which several effective methods exist. A widely used and efficient reagent for this purpose is acetic anhydride. The reaction can be carried out under various conditions, including catalyst-free, acid-catalyzed, or base-catalyzed protocols. For instance, the reaction of an aromatic amine with acetic anhydride can proceed readily at room temperature, often in the absence of a solvent or in a suitable solvent like water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). rsc.org The use of a weak acid catalyst, such as acetic acid (found in vinegar), can also facilitate the reaction. rsc.org
Table 1: Key Reaction Steps and Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature |
| 1 | Isatoic anhydride, Pyrrolidine | - | Aprotic solvent (e.g., Dioxane) | Reflux |
| 2 | (2-aminophenyl)(pyrrolidin-1-yl)methanone | Acetic anhydride | Water, THF, Acetonitrile, or solvent-free | Room Temperature to Reflux |
Yield Optimization and Purity Considerations
Optimizing the yield and ensuring the purity of the final product are critical aspects of the synthetic process. In the first step, the reaction between isatoic anhydride and pyrrolidine, the yield can be maximized by controlling the stoichiometry of the reactants and the reaction temperature. Using a slight excess of pyrrolidine can help drive the reaction to completion. The choice of solvent can also influence the reaction rate and yield.
For the N-acetylation step, several factors can be adjusted to optimize the yield. When using acetic anhydride, the reaction is often rapid and high-yielding. rsc.org Running the reaction under neat (solvent-free) conditions can simplify the work-up procedure and may lead to higher yields. rsc.org In terms of purity, the primary potential impurity in the final product is the unreacted starting material, (2-aminophenyl)(pyrrolidin-1-yl)methanone. Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. The purity of the final compound can be assessed using standard analytical techniques such as thin-layer chromatography (TLC), melting point determination, and spectroscopic methods (NMR, IR).
Advanced Synthetic Approaches
Beyond the original synthetic pathways, advanced methodologies can be employed to enhance the efficiency, stereoselectivity, and environmental friendliness of the synthesis of this compound and its derivatives.
Stereoselective Synthesis
While this compound itself is an achiral molecule, the principles of stereoselective synthesis become highly relevant when considering the synthesis of chiral analogues or derivatives. If a chiral center were to be introduced, for instance, by using a substituted chiral pyrrolidine or by modifying the acetamide (B32628) group, stereoselective methods would be necessary to control the configuration of the final product.
A particularly relevant area of advanced stereoselective synthesis is the formation of atropisomeric amides. Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the context of N-aryl amides, bulky substituents on the aromatic ring and the amide nitrogen can hinder rotation around the aryl-C(O) bond, leading to the existence of stable, separable atropisomers. Recent research has focused on developing catalytic enantioselective methods for the synthesis of such atropisomeric amides, which could be applicable to derivatives of this compound bearing appropriate substitution patterns. whiterose.ac.ukacs.orgacs.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies. For the N-acetylation step, using water as a solvent is a significant improvement over traditional organic solvents. nih.gov Catalyst-free conditions for N-acetylation with acetic anhydride also align with green chemistry principles by avoiding the use of potentially toxic catalysts. rsc.org
Furthermore, alternative, greener acetylating agents and catalytic systems have been developed. For example, the use of acetonitrile as both the acetyl source and solvent, catalyzed by alumina (B75360) under continuous-flow conditions, presents a safer and more sustainable alternative to acetic anhydride or acetyl chloride. nih.gov Biocatalytic methods, employing enzymes like lipases for N-acylation, are also gaining traction as they operate under mild conditions and often exhibit high selectivity. mdpi.com
Table 2: Application of Green Chemistry Principles in the Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Safer Solvents | Employing water as a solvent for the N-acetylation step. nih.gov |
| Atom Economy | Utilizing catalyst-free N-acetylation to minimize waste. rsc.org |
| Use of Renewable Feedstocks | Exploring biocatalytic routes for amide bond formation. mdpi.com |
| Catalysis | Employing reusable solid catalysts like alumina for N-acetylation. nih.gov |
| Design for Energy Efficiency | Conducting reactions at room temperature when possible. rsc.org |
Derivatization and Analogue Synthesis
The core structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues with potentially altered biological activities or physicochemical properties.
Derivatization can be targeted at three main positions: the pyrrolidine ring, the phenyl ring, and the acetamide group. Substitution on the pyrrolidine ring can be achieved by starting with appropriately substituted pyrrolidines in the initial reaction with isatoic anhydride. This could introduce a variety of functional groups, altering the lipophilicity and steric profile of the molecule.
The phenyl ring can be modified to include additional substituents, which would require starting with a substituted isatoic anhydride. Such modifications can influence the electronic properties of the molecule and its potential interactions with biological targets.
Finally, the acetamide group itself can be derivatized. For instance, the acetyl group could be replaced with other acyl groups by using different acylating agents in the final step. The nitrogen of the acetamide could also be further functionalized, although this is generally less common for secondary amides. The synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives has been explored, showcasing the potential for creating a library of related compounds. researchgate.net
Rational Design of Structural Analogues
The rational design of structural analogues of this compound is a cornerstone of medicinal chemistry, aiming to optimize the compound's biological activity, selectivity, and pharmacokinetic properties. This approach is guided by an understanding of the structure-activity relationships (SAR) of the core scaffold. The design process often involves computational modeling and the synthesis of discrete, targeted modifications to the parent molecule.
Key strategies for the rational design of analogues include:
Modification of the Pyrrolidine Ring: Alterations to the pyrrolidine moiety can significantly impact the compound's interaction with biological targets. These modifications can include the introduction of substituents at various positions of the ring or even ring expansion or contraction to explore different conformational spaces.
Alteration of the Acetamide Linker: The acetamide group can be modified to explore different linker lengths and rigidities. This can involve the introduction of different functional groups or the replacement of the acetamide with other bioisosteric linkers.
Computational tools such as molecular docking are frequently employed to predict the binding affinity of designed analogues with their putative biological targets. semanticscholar.orgresearchgate.net For instance, in the design of related N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide, molecular docking was used to evaluate the interaction with GABA-ergic and glutamatergic receptors, guiding the synthesis of compounds with potentially enhanced neuroprotective activity. semanticscholar.orgresearchgate.netpharmpharm.ru
The following table illustrates a hypothetical rational design strategy based on modifications to the core structure of this compound and their predicted impact on a hypothetical biological target.
| Analogue | Modification | Rationale | Predicted Outcome |
| Analogue A | Introduction of a hydroxyl group on the pyrrolidine ring | To introduce a hydrogen bond donor | Increased binding affinity |
| Analogue B | Substitution of the phenyl ring with a pyridine (B92270) ring | To improve solubility and introduce a potential hydrogen bond acceptor | Enhanced pharmacokinetic profile |
| Analogue C | Replacement of the acetamide with a sulfonamide | To alter the electronic properties and hydrogen bonding capacity of the linker | Modified target selectivity |
| Analogue D | Introduction of a fluorine atom on the phenyl ring | To block a potential site of metabolism | Increased metabolic stability |
Library Generation and Combinatorial Chemistry Approaches
To explore a vast chemical space and identify novel lead compounds, library generation through combinatorial chemistry is a powerful strategy. nih.govnih.gov This high-throughput approach allows for the rapid synthesis of a large number of structurally related compounds. For derivatives of this compound, a combinatorial library can be constructed by systematically varying the three main components of the molecule: the pyrrolidine core, the aromatic ring, and the acyl group.
A common method for generating such libraries is through solid-phase synthesis, where one of the molecular components is attached to a polymer bead, and subsequent reagents are added in a stepwise fashion. nih.govresearchgate.net This allows for the use of excess reagents to drive reactions to completion and simplifies the purification process. Encoded combinatorial chemistry is an advanced iteration of this technique, where each polymer bead is tagged with a unique chemical identifier that records the synthetic history of the compound it carries. nih.govnih.govresearchgate.net This allows for the simultaneous screening of thousands of compounds and the rapid deconvolution of the structures of the most active hits. nih.gov
The assembly of a combinatorial library of this compound analogues could be envisioned as follows:
Scaffold Immobilization: An appropriate precursor of the phenylacetamide moiety is attached to a solid support.
Pyrrolidine Introduction: A diverse set of substituted pyrrolidines is reacted with the immobilized scaffold.
Acetylation/Acylation: A variety of acylating agents are used to introduce the acetamide or related functionalities.
The following table outlines a hypothetical combinatorial library designed around the this compound scaffold.
| Building Block Set | Examples of Diversity Elements | Number of Variants |
| Substituted Phenylamines | 2-aminoacetophenone, 2-amino-4-chloroacetophenone, 2-amino-5-methoxyacetophenone | 10 |
| Pyrrolidine Derivatives | Pyrrolidine, 3-hydroxypyrrolidine, 2-methylpyrrolidine, 3,4-dehydroproline | 20 |
| Acylating Agents | Acetic anhydride, propionic anhydride, chloroacetic anhydride, trifluoroacetic anhydride | 15 |
| Total Library Size | 3000 |
This combinatorial approach, coupled with high-throughput screening, can efficiently identify novel derivatives with desired biological activities, as has been demonstrated for libraries of other functionalized pyrrolidines. nih.govnih.gov
Investigation of Biological Activity and Mechanistic Insights Non Human Models
Identification and Validation of Molecular Targets
While direct molecular targets for N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide are not documented, studies on analogous structures offer potential avenues for investigation.
Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors)
No publicly available data from receptor binding assays for this compound were found. Research on other pyrrolidine-acetamide derivatives has indicated interactions with various receptors, but direct evidence for the subject compound is lacking. For instance, certain stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide have been identified as positive allosteric modulators of the sigma-1 receptor, a chaperone protein at the endoplasmic reticulum. nih.gov However, due to structural differences, it is not possible to extrapolate these findings to this compound.
Enzyme Inhibition/Activation Studies
There is no specific information regarding the ability of this compound to inhibit or activate enzymes. Relatedly, a series of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides were discovered as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). nih.gov These compounds showed IC50 values below 5 nM in a porcine TACE assay. nih.gov Another study on acetamide-sulfonamide conjugates derived from ibuprofen (B1674241) and flurbiprofen (B1673479) demonstrated competitive inhibition of the urease enzyme, with IC50 values in the micromolar range. semanticscholar.org These examples highlight the potential for the pyrrolidine-acetamide scaffold to interact with enzymatic targets, though specific data for this compound is unavailable.
Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class | Enzyme Target | Inhibition Data (IC50) | Reference |
|---|---|---|---|
| N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides | Porcine TACE | < 5 nM | nih.gov |
| Ibuprofen-sulfathiazole conjugate | Urease | 9.95 µM | semanticscholar.org |
| Flurbiprofen-sulfamethoxazole conjugate | Urease | 13.39 µM | semanticscholar.org |
Ion Channel Modulation Assessments
While there is no direct data on this compound, a closely related series of compounds, 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides, have been identified as novel modulators of the Kv7.2 (KCNQ2) potassium channel. amazonaws.com A specific analogue, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252), was found to be a potent inhibitor of the Kv7.2 channel. amazonaws.com This indicates that the broader structural class to which this compound belongs may have the potential to interact with and modulate ion channel function. amazonaws.com
Ion Channel Modulation by a Structurally Related Compound
| Compound | Ion Channel Target | Activity | Reference |
|---|---|---|---|
| (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) | Kv7.2 (KCNQ2) | Potent Inhibitor | amazonaws.com |
Protein-Protein Interaction Analysis
No studies were found that investigated the effect of this compound on protein-protein interactions.
Structure Activity Relationships Sar and Structure Property Relationships Spr
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of small molecules to the active site of a protein.
Docking Algorithms and Scoring Functions
Typically, docking studies on related acetamide (B32628) and pyrrolidine (B122466) derivatives employ a variety of algorithms and scoring functions to predict binding conformations and energies. Common software packages used for these purposes include AutoDock, GOLD, and Glide. These programs utilize algorithms such as Lamarckian genetic algorithms, stochastic search algorithms, and empirical scoring functions to evaluate the fitness of different ligand poses within a protein's binding site.
Analysis of Binding Poses and Interaction Networks
Analysis of the docking results for analogous compounds often reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for binding affinity. For instance, studies on N-phenyl pyrrolidin-2-ones have explored their interactions with specific enzymes, highlighting the importance of the carbonyl group in forming essential hydrogen bonds. nih.gov However, without specific studies on N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide, any analysis of its potential binding poses remains speculative.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of molecules over time. This technique is valuable for understanding the stability of a ligand in solution or the dynamics of a protein-ligand complex.
Conformational Stability and Dynamics in Solution
MD simulations can be used to explore the conformational landscape of a molecule in a solvent, identifying the most stable conformations and the flexibility of different parts of the molecule. Such studies on related structures could provide insights into the likely solution-phase behavior of this compound.
Protein-Ligand Complex Dynamics
When applied to a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of binding free energies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
A predictive QSAR model was developed for a series of N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones, which are structurally related to the compound of interest. nih.gov This study utilized the comparative molecular field analysis (CoMFA) method to establish a model with a conventional correlation coefficient (r²) of 0.980 and a cross-validated coefficient (q²) of 0.518. nih.gov Such models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs. However, no QSAR models specifically including this compound have been found in the reviewed literature.
Development of 2D and 3D QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound, both 2D and 3D QSAR models could be developed to predict its activity against a particular biological target, assuming a dataset of structurally similar compounds with corresponding activity data is available.
2D QSAR: In a 2D QSAR study, the molecular structure is represented by numerical descriptors calculated from the two-dimensional representation of the molecule. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), or electronic (e.g., partial charges). For a series of analogs of this compound, a statistical method such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to build a model correlating these descriptors with the observed biological activity. The resulting equation would allow for the prediction of the activity of new, unsynthesized derivatives.
3D QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules. These methods require the alignment of the molecular structures in the dataset. For this compound and its analogs, a common scaffold would be used for alignment.
CoMFA calculates steric and electrostatic fields around the aligned molecules. The variations in these fields are then correlated with the biological activity.
CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which can provide a more detailed understanding of the structure-activity relationship.
The results of 3D QSAR are often visualized as contour maps, highlighting regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity.
Descriptor Selection and Model Validation
The quality and predictive power of a QSAR model are highly dependent on the appropriate selection of descriptors and rigorous validation.
Descriptor Selection: The process begins with the calculation of a large number of potential descriptors. To avoid overfitting and to build a robust model, it is crucial to select a subset of descriptors that are most relevant to the biological activity. This can be achieved through various statistical techniques, including:
Genetic Algorithms: These algorithms mimic the process of natural selection to evolve a population of models and select the fittest one based on statistical criteria.
Stepwise Regression: This method involves iteratively adding or removing descriptors from the model to find the optimal combination.
Principal Component Analysis (PCA): This technique can be used to reduce the dimensionality of the descriptor space by identifying the principal components that capture the most variance in the data.
Model Validation: A QSAR model must be thoroughly validated to ensure its reliability and predictive ability. This involves both internal and external validation methods.
Internal Validation:
Leave-One-Out (LOO) Cross-Validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value indicates good internal consistency.
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. A low correlation coefficient for the randomized model confirms that the original model is not due to chance correlation.
External Validation: The predictive power of the model is assessed using an external test set of compounds that were not used in the model development. The correlation between the predicted and experimental activities of the test set compounds (R²_pred) is a key indicator of the model's external predictability.
A representative table for QSAR model validation statistics is shown below.
| Parameter | Description | Acceptable Value |
| R² | Coefficient of determination (goodness of fit for the training set) | > 0.6 |
| q² (or R²_cv) | Cross-validated coefficient of determination (internal predictive ability) | > 0.5 |
| R²_pred | Coefficient of determination for the external test set (external predictability) | > 0.6 |
| RMSE | Root Mean Square Error (the standard deviation of the residuals) | As low as possible |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure and reactivity of this compound.
Electronic Structure Analysis
Electronic structure analysis focuses on the distribution of electrons within the molecule, which is fundamental to its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are commonly used for these calculations.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen atoms would be expected to be regions of high negative potential.
Atomic Charges: The distribution of partial charges on the atoms within the molecule can also be calculated. This information helps in understanding intermolecular interactions, such as hydrogen bonding.
A hypothetical table of calculated electronic properties for this compound is presented below.
| Property | Value (Arbitrary Units) | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule |
Reaction Pathway Calculations Related to Metabolism (Theoretical)
Theoretical calculations can be employed to investigate the potential metabolic pathways of this compound. The metabolism of a drug is a key factor in its pharmacokinetic profile.
Identification of Metabolically Labile Sites: Computational models can predict which sites on the molecule are most susceptible to metabolic transformation by enzymes such as Cytochrome P450. This is often done by calculating the activation energies for reactions like hydroxylation or N-dealkylation at different positions. For this compound, potential sites for metabolism could include the phenyl ring, the acetamide methyl group, and the pyrrolidine ring.
Reaction Pathway Modeling: Once potential metabolic reactions are identified, quantum chemical calculations can be used to model the entire reaction pathway. This involves calculating the geometries and energies of the reactants, transition states, and products. The calculated activation energies can help to determine the most likely metabolic routes. For instance, the energy barrier for aromatic hydroxylation on the phenyl ring could be compared with that for oxidation of the pyrrolidine ring to predict the major metabolites.
These theoretical predictions can guide experimental metabolic studies, saving time and resources in the identification of actual metabolites.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are fundamental for the isolation and quantification of N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide from intricate biological and chemical mixtures. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) offer the necessary sensitivity and resolution for demanding research applications.
LC-MS is an indispensable tool in preclinical drug development for identifying and quantifying metabolites. researchgate.netnih.gov This hybrid technique combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it ideal for tracking the biotransformation of a parent drug into its various metabolites within a biological system. researchgate.net
In a preclinical setting, studying the metabolism of this compound would involve administering the compound to an in vitro (e.g., liver microsomes) or in vivo model. Biological samples, such as plasma or urine, would then be collected and analyzed by LC-MS. nih.gov The high resolution and mass accuracy of modern mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) systems, enable the detection and tentative identification of metabolites. researchgate.netnih.gov
Potential metabolic pathways for this compound could include hydroxylation of the phenyl or pyrrolidine (B122466) rings, oxidation of the pyrrolidine ring to a lactam, or cleavage of the amide bonds. nih.govnih.gov The identification process involves comparing the mass spectra of the parent compound with those of potential metabolites, looking for specific mass shifts corresponding to known metabolic reactions (e.g., a +16 Da shift for hydroxylation).
A hypothetical metabolite profiling study for this compound could yield the data presented in the interactive table below.
| Putative Metabolite | Molecular Formula | [M+H]⁺ (m/z) | Retention Time (min) | Proposed Biotransformation |
| Parent Compound | C₁₃H₁₆N₂O₂ | 233.1285 | 5.8 | - |
| M1: Monohydroxylated | C₁₃H₁₆N₂O₃ | 249.1234 | 4.5 | Hydroxylation on phenyl ring |
| M2: Monohydroxylated | C₁₃H₁₆N₂O₃ | 249.1234 | 4.9 | Hydroxylation on pyrrolidine ring |
| M3: Dihydroxylated | C₁₃H₁₆N₂O₄ | 265.1183 | 3.7 | Dihydroxylation |
| M4: Pyrrolidinone | C₁₃H₁₄N₂O₃ | 247.1077 | 5.2 | Oxidation of pyrrolidine ring |
This table represents hypothetical data for illustrative purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. bsu.edu.eg In the synthesis of this compound, HPLC with UV detection is routinely used to ensure the final product meets a high purity standard, typically greater than 95%, before its use in further research. amazonaws.com
During synthesis, small aliquots of the reaction mixture can be injected into the HPLC system to track the consumption of reactants and the formation of the desired product over time. nih.gov This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram.
A typical quality control analysis of a synthesized batch of a related compound, N-(2-(pyrrolidin-1-yl)phenyl)acetamide, demonstrated a purity of over 95% when analyzed by an HPLC system. amazonaws.com The conditions for such an analysis are summarized in the interactive table below.
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm and 254 nm |
| Retention Time (RT) | 0.73 min |
| Purity Assessment | >95% |
Data adapted from a study on a closely related analog for illustrative purposes. amazonaws.com
Spectroscopic Methods for Structural Characterization in Complex Research Systems
Spectroscopic techniques are essential for the detailed structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide invaluable information on the connectivity, conformation, and isotopic composition of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the three-dimensional structure and dynamic behavior of molecules in solution. scielo.br For this compound, NMR can be used to study conformational isomers, known as rotamers, which arise from restricted rotation around single bonds. researchgate.net
Specifically, hindered rotation around the amide N-CO bond and the aryl-N bond can lead to the presence of multiple conformers in solution, which are observable on the NMR timescale. researchgate.net Techniques like 1H and 13C NMR at various temperatures can provide information on the relative populations of these rotamers and the energy barriers for their interconversion. scielo.br The presence of two distinct sets of signals in an NMR spectrum at room temperature would indicate a slow interchange between stable Z (trans) and E (cis) configurations of the amide moiety. scielo.br For related N,N-disubstituted acetamides, the ratio of different rotamers can be estimated from the integration of their respective signals in the 1H NMR spectrum. researchgate.net
A hypothetical conformational study of this compound might reveal the following key structural features, which can be explored using advanced NMR experiments.
| NMR Experiment | Information Gained | Potential Findings for this compound |
| ¹H NMR | Proton environment and rotamer populations | Distinct signals for protons near the amide bond, indicating the presence of E/Z rotamers. |
| ¹³C NMR | Carbon skeleton and electronic structure | Chemical shift differences for carbons close to the amide group, confirming conformational isomers. |
| Variable Temperature (VT) NMR | Rotational energy barriers | Coalescence of rotamer signals at elevated temperatures, allowing calculation of the energy barrier to rotation. |
| 2D NOESY | Through-space proton correlations | Spatial proximity information to definitively assign the major and minor rotamer structures. |
Mass spectrometry (MS) is a critical tool for studies involving isotopic labeling, where atoms in a molecule are replaced by their heavier isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O). nih.govnih.gov This technique is widely used in preclinical research to trace the metabolic fate of a compound and for absolute quantification of the parent drug and its metabolites. mdpi.com
For this compound, a stable isotope-labeled version could be synthesized and used as an internal standard in quantitative LC-MS assays. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. researchgate.net
Furthermore, isotopic labeling can be used to investigate metabolic pathways. By administering a ¹³C-labeled version of the compound, researchers can track the incorporation of the label into various metabolites, confirming their origin from the parent drug. nih.gov Another strategy involves enzyme-catalyzed ¹⁸O-labeling of the C-terminal carboxyl group of peptides, a technique that can be adapted to study the hydrolysis of the amide bonds in this compound. researchgate.net The resulting mass shift between the labeled and unlabeled fragments allows for clear identification and quantification. researchgate.net
| Isotopic Labeling Strategy | Application for this compound | Expected Outcome in Mass Spectrum |
| ¹³C-Labeling | Quantitative analysis (as internal standard) | A predefined mass shift (e.g., +6 Da for six ¹³C atoms) compared to the unlabeled compound. |
| ¹⁵N-Labeling | Metabolite tracking | A +2 Da mass shift (for two ¹⁵N atoms) in the parent compound and its nitrogen-containing metabolites. |
| ¹⁸O-Labeling | Study of amide bond hydrolysis | Incorporation of ¹⁸O from H₂¹⁸O into the carboxylic acid product, resulting in a +2 or +4 Da shift. |
Intellectual Property and Patent Landscape Analysis
Patent Applications Related to N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide Synthesis
The synthesis of N-substituted phenylacetamides, a class to which this compound belongs, is a well-established area in organic chemistry. Patent applications in this domain often focus on novel, efficient, and scalable synthetic routes rather than the final compound itself, especially if the core structure is known.
Innovations in synthesis that are commonly patented include:
Novel Catalysts: Development of new catalysts that improve yield, reduce reaction times, or enable the use of more environmentally friendly solvents.
Stereoselective Synthesis: For chiral compounds, patents may be filed on methods that produce a specific enantiomer with high purity.
A review of related patents for acetamide (B32628) and pyrrolidine (B122466) derivatives shows a focus on methods for forming the amide bond and constructing the pyrrolidine ring. For instance, methods for producing 4-substituted 2-[2-oxo-1-pyrrolidinyl] acetamide have been patented, highlighting the industrial interest in scalable and safe manufacturing processes for this class of compounds. google.com Such patents often detail specific reaction conditions, catalysts, and purification methods that are considered novel and non-obvious. google.com
The following table provides examples of patented synthetic methods for related compounds, which could potentially be adapted for the synthesis of this compound.
| Patent / Application Number | Title | Key Innovation |
| EP 0356176 B1 | Acetamide compounds | Describes the synthesis of 2-chloro-N-[2-(phenylamino)phenyl]acetamide as an intermediate for producing various acetamide derivatives. epo.org The process involves the reaction of N-phenyl-1,2-benzenediamine with chloroacetyl chloride. epo.org |
| WO 2013/065059 A1 | A single pot process for preparation of N,N-di substituted carboxamide compounds | Discloses a one-pot synthesis method for N,N-disubstituted carboxamides, which could be relevant for the formation of the pyrrolidine-1-carbonyl moiety. googleapis.com The process is described as energy and time-saving, making it suitable for commercial scale-up. googleapis.com |
| US 2004/0236118 A1 | Pyrrolidine derivatives and method of synthesizing these | Details methods for synthesizing various pyrrolidine derivatives, which could provide insights into the construction of the pyrrolidine ring present in the target compound. google.com |
Patent Claims on Specific Uses or Formulations (Excluding Human Clinical Data)
Patents in the pharmaceutical and chemical industries are not limited to the compound itself or its synthesis. Significant intellectual property can be generated by discovering new uses or developing novel formulations of a known compound. For a molecule like this compound, patent claims could be directed towards its application in various non-clinical fields.
Examples of such patentable uses and formulations include:
As a Research Tool: The compound might be patented for its use as a specific inhibitor or modulator of a particular enzyme or receptor in in-vitro research applications.
In Diagnostic Assays: Formulations containing the compound could be patented for use in diagnostic kits, for example, as a biomarker ligand.
Veterinary Applications: A specific formulation of the compound for treating a particular condition in animals could be the subject of a patent.
While no patents specifically claim non-clinical uses of this compound, the patent landscape for related acetamide derivatives indicates a broad range of potential applications. For example, various acetamide compounds have been investigated for their biological activities, which could lead to patents on their use in screening assays or as pharmacological tools. nih.gov
The table below illustrates the types of use and formulation patents that could be pursued for a compound like this compound, based on patents for analogous structures.
| Patent / Application Number | Title | Claimed Use / Formulation |
| EP 0356176 B1 | Acetamide compounds | While focused on pharmaceutical compositions, the patent claims a therapeutically effective amount of the compound in association with a pharmaceutical carrier, which is a foundational claim for any formulation. epo.org |
| US 8,227,462 B2 | Pyrrolidine-1,2-dicarboxamide derivatives | Claims compounds and their use in treating various diseases, which, although clinical, sets a precedent for patenting specific applications of pyrrolidine derivatives. |
| US 8,247,415 B2 | Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists | Patents compounds for their agonist activity on a specific receptor, a claim type that could be applied to non-clinical research uses. google.com |
Strategies for Patent Protection and Research Implications
The patenting strategy for a chemical entity like this compound is a critical component of its research and development lifecycle. acs.org A robust intellectual property strategy can provide market exclusivity and incentivize further investment. nih.gov For medicinal chemists and their employers, patents are the primary means of protecting their discoveries. acs.org
Key strategies for patent protection in the pharmaceutical field include:
Composition of Matter Patents: This is the most fundamental type of patent, covering the novel chemical entity itself. drugpatentwatch.com It provides the broadest protection. drugpatentwatch.com
Method of Use Patents: These patents claim the use of a compound for a specific purpose. drugpatentwatch.com This can be a powerful strategy to extend the patent life of a drug by finding new applications. nih.gov
Formulation Patents: Patenting a specific formulation of a drug can provide an additional layer of protection, even after the composition of matter patent has expired. nih.gov New formulations might offer improved stability, bioavailability, or patient compliance. nih.gov
Process Patents: As discussed in section 7.1, patenting the synthetic process can prevent competitors from using a more efficient or cost-effective method to produce the compound. rsc.org
The pursuit of patent protection has significant implications for research. The need to demonstrate novelty and non-obviousness drives researchers to explore new chemical space and develop innovative synthetic methods. rsc.org Furthermore, the potential for commercialization can direct research efforts towards compounds with promising biological activity and favorable physicochemical properties.
For a compound like this compound, a comprehensive patent strategy would likely involve an initial composition of matter patent, followed by subsequent filings covering novel synthetic routes, specific non-clinical applications, and optimized formulations. This layered approach can create a formidable patent portfolio, maximizing the value of the intellectual property.
Emerging Research Areas and Future Directions
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(pyrrolidine-1-carbonyl)phenyl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include nucleophilic substitution (e.g., coupling pyrrolidine derivatives with acetamide precursors) and condensation under reflux. For example, microwave-assisted synthesis significantly enhances efficiency, as demonstrated in analogous acetamide derivatives, achieving yields up to 90% by optimizing halide substituents (Br, Cl, F) and reaction times . Solvent selection (e.g., DMF or DMSO) and temperature control are critical for high purity .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) for elucidating proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy for functional group analysis. Advanced techniques like SMILES strings and InChIKey (e.g., LFQSCWFLJHTTHZ-UHFFFAOYSA-N) ensure precise structural reproducibility . X-ray crystallography may further resolve spatial arrangements in crystalline forms .
Q. What initial biological assays are used to evaluate its activity?
- Methodological Answer : Preliminary screening includes enzyme inhibition assays (e.g., N-acetyl glucosaminidase) and receptor-binding studies. For neuroactive potential, formalin-induced pain models or capsaicin receptor (TRPV1) assays are employed. Fluorescence polarization assays can quantify binding affinity to tryptophan-dependent enzymes, leveraging structural mimicry of indole moieties .
Advanced Research Questions
Q. How can contradictions in biological activity data between structural analogs be resolved?
- Methodological Answer : Contradictions often arise from substituent effects (e.g., trifluoromethyl vs. methyl groups). Comparative studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations identify key binding residues. For example, replacing pyrrolidine with piperidine alters steric interactions, necessitating thermodynamic integration (TI) to quantify binding energy differences .
Q. What strategies optimize reaction conditions for higher yields and purity?
- Methodological Answer : Solvent polarity (e.g., DMF vs. acetonitrile) and microwave irradiation (150–200 W, 100–120°C) reduce reaction times from hours to minutes. For condensation steps, pH control (6.5–7.5) minimizes side-product formation. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. How to design studies probing enzyme interaction mechanisms?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies real-time binding kinetics (ka, kd) with immobilized enzymes. Isothermal titration calorimetry (ITC) measures enthalpy changes, distinguishing hydrophobic vs. hydrogen-bonding interactions. Competitive inhibition assays with tryptophan analogs (e.g., 5-hydroxytryptophan) reveal allosteric modulation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
